2-Isocyanatophenol
CAS No.:
Cat. No.: VC18844870
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5NO2 |
|---|---|
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | 2-isocyanatophenol |
| Standard InChI | InChI=1S/C7H5NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-4,10H |
| Standard InChI Key | OTRGSHJAEDLEFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)N=C=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Isocyanatophenol belongs to the family of aromatic isocyanates, featuring a benzene ring with two functional groups: a hydroxyl group at position 1 and an isocyanate group at position 2. This ortho substitution creates unique steric and electronic effects. The isocyanate group’s electrophilic carbon is highly reactive toward nucleophiles, while the phenolic hydroxyl group introduces acidity (predicted pKa ~10) and hydrogen-bonding capabilities.
The molecular formula is C₇H₅NO₂, with a molecular weight of 151.12 g/mol. Comparative analysis with phenyl isocyanate (C₇H₅NO, 119.12 g/mol) suggests that the additional hydroxyl group increases polarity and hydrogen-bonding potential, likely elevating its boiling point and solubility in polar solvents relative to non-hydroxylated analogs.
Spectroscopic Signatures
While no experimental spectra for 2-isocyanatophenol are available in the provided sources, inferences can be drawn from related compounds:
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Infrared (IR) Spectroscopy: The isocyanate group exhibits a characteristic asymmetric stretching vibration at ~2,270–2,250 cm⁻¹ , while the phenolic -OH stretch appears as a broad peak near 3,300 cm⁻¹.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The ortho-substituted protons (H-3, H-4, H-5, H-6) would display complex splitting patterns due to coupling with both the -NCO and -OH groups. The phenolic proton is expected near δ 9–10 ppm.
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¹³C NMR: The isocyanate carbon typically resonates at δ 120–130 ppm, while the carbonyl carbon of the phenol group appears at δ 150–160 ppm.
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Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-isocyanatophenol likely parallels methods used for analogous ortho-substituted phenyl isocyanates. A plausible route involves:
Phosgenation of 2-Aminophenol
Reactants: 2-Aminophenol and phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate).
Conditions:
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Solvent: Dichloromethane or toluene under anhydrous conditions.
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Temperature: 0–5°C to minimize side reactions.
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Base: Triethylamine or pyridine to neutralize HCl byproduct.
Reaction Mechanism:
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Formation of carbamoyl chloride:
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Dehydrohalogenation:
Yield: ~60–75%, based on analogous syntheses of 2-iodophenyl isocyanate.
Alternative Routes
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Thermal decomposition of urea derivatives: Heating 2-hydroxyphenylurea derivatives at 180–200°C may release isocyanate, but this method risks decomposition of the phenolic group.
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Catalytic carbonylation: Using 2-nitrophenol and CO in the presence of palladium catalysts, though this approach is less common for ortho-substituted systems.
Industrial Production Challenges
Scale-up faces hurdles due to:
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Phosgene Handling: Requires closed systems and rigorous safety protocols to prevent exposure .
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Ortho-Substitution Effects: Steric hindrance from the -OH group may slow reaction kinetics compared to para-substituted analogs.
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Purification: Separation from byproducts (e.g., polymeric isocyanurates) necessitates fractional distillation or chromatography.
Reactivity and Chemical Behavior
Isocyanate Group Reactivity
The -NCO group undergoes characteristic reactions:
Nucleophilic Addition
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With Alcohols: Forms urethane linkages:
This reaction is central to polyurethane synthesis, as seen in blocked isocyanate systems . -
With Amines: Produces ureas:
Cyclotrimerization
At elevated temperatures (~100–150°C), isocyanates trimerize to isocyanurates, which are thermally stable:
Phenolic Group Interactions
The -OH group participates in:
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Hydrogen Bonding: Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).
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Acid-Base Reactions: Deprotonation in basic media (pH >10) forms phenoxide ions, which may alter electronic properties of the isocyanate group.
Ortho-Substitution Effects
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Steric Hindrance: The proximity of -NCO and -OH groups may impede reactions requiring planar transition states (e.g., Diels-Alder reactions).
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Electronic Effects: Electron-withdrawing -OH group activates the isocyanate toward nucleophilic attack but may destabilize intermediates.
Applications in Polymer Science
Polyurethane Precursors
2-Isocyanatophenol could serve as a monomer in specialty polyurethanes, offering:
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Enhanced Adhesion: Phenolic hydroxyl groups improve binding to polar substrates (e.g., metals, ceramics).
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Thermal Stability: Aromatic backbones and hydrogen-bonding networks increase decomposition temperatures.
Blocked Isocyanate Systems
Analogous to 2-chloro-4-nitrophenol-blocked polyisocyanates , 2-isocyanatophenol might act as a blocking agent:
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Deblocking Temperature: Estimated at 50–70°C, given the electron-withdrawing -OH group’s effect on urea bond stability.
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Applications: Low-temperature curing coatings for heat-sensitive substrates (e.g., plastics).
Future Research Directions
Kinetic Studies
Detailed analyses of 2-isocyanatophenol’s reaction kinetics with diols and diamines could optimize polyurethane cure schedules.
Green Chemistry Approaches
Exploring phosgene-free syntheses, such as enzymatic carbonylation or CO₂ utilization, aligns with sustainability goals.
Biomedical Applications
Functionalization of 2-isocyanatophenol-derived polymers for drug delivery or tissue engineering warrants investigation, leveraging phenolic groups’ biocompatibility.
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